molecular formula C13H16 B14687434 6-Methyl-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 35563-53-2

6-Methyl-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B14687434
CAS No.: 35563-53-2
M. Wt: 172.27 g/mol
InChI Key: ZOHAPVBHCJHIKF-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C13H16 It is a derivative of biphenyl, where one of the phenyl rings is partially hydrogenated and substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the hydrogenation of 6-Methyl-1,1’-biphenyl under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported catalysts to achieve high efficiency and yield. The reaction conditions are optimized to ensure complete hydrogenation of the aromatic ring while maintaining the integrity of the methyl group .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the partial hydrogenation of one phenyl ring and the presence of a methyl group.

Properties

CAS No.

35563-53-2

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

(2-methylcyclohexen-1-yl)benzene

InChI

InChI=1S/C13H16/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3

InChI Key

ZOHAPVBHCJHIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)C2=CC=CC=C2

Origin of Product

United States

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